Trimethyl(piperidin-3-yl)silane
Description
Trimethyl(piperidin-3-yl)silane is an organosilicon compound featuring a piperidine ring substituted at the 3-position with a trimethylsilyl group. This structural motif combines the electron-donating and steric effects of the silyl group with the conformational flexibility of the piperidine scaffold, making it valuable in medicinal chemistry and materials science. The piperidine moiety is commonly utilized in pharmaceuticals for its bioisosteric properties, and the trimethylsilyl group may enhance lipophilicity or modulate metabolic stability .
Properties
IUPAC Name |
trimethyl(piperidin-3-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-5-4-6-9-7-8/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSDGQAJGWHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(piperidin-3-yl)silane typically involves the reaction of piperidine derivatives with trimethylchlorosilane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of trimethylchlorosilane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and scalability of this compound.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(piperidin-3-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the silicon atom.
Reduction: Hydride donors like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the piperidine ring under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Trimethyl(piperidin-3-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(piperidin-3-yl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the piperidine ring. The silicon atom can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in organic synthesis. The piperidine ring can act as a nucleophile, participating in substitution reactions and forming stable products.
Comparison with Similar Compounds
Structural and Functional Analogues
Trimethyl(piperidin-3-yl)silane belongs to a broader class of organosilicon compounds. Key structural analogues include:
Key Observations :
- Electron Effects: Fluorinated silanes (e.g., ) exhibit enhanced electronegativity, influencing reactivity in cross-coupling reactions compared to non-fluorinated analogues.
- Biological Activity : In fungicides, trimethylsilane (TMS) substituents demonstrate moderate activity (e.g., 2-TMS in ortho-phenyl substituents ranked lower than isopropyl but higher than iodine in SAR studies) .
- Synthetic Accessibility : Yields for trialkyl silanes vary widely; bromodifluoromethyl(trimethyl)silane achieves 90–95% yield under optimized conditions , whereas trimethyl((4-phenylbut-2-en-2-yl)oxy)silane is synthesized in 37% yield .
Physicochemical Properties
While explicit data for this compound are unavailable, comparisons with similar compounds suggest:
- Lipophilicity : The piperidine backbone likely increases water solubility compared to purely aromatic silanes (e.g., trimethyl(phenyl)silane).
- Boiling Points : Furyl- and thienyl-substituted silanes exhibit moderate boiling points (e.g., 124–125°C for 2-furyl(trimethyl)silane ), while fluorinated derivatives may have higher volatility.
Biological Activity
Trimethyl(piperidin-3-yl)silane, also known by its chemical identifier 2092795-64-5, is an organosilicon compound that has garnered attention in various fields, particularly in organic synthesis and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound consists of a piperidine ring attached to a trimethylsilyl group. The presence of silicon in its structure enhances the compound's reactivity and ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis.
The biological activity of this compound can be attributed to its ability to undergo several types of reactions:
- Oxidation : The silicon atom can be oxidized to form silanols or siloxanes, which may have distinct biological properties.
- Reduction : It can act as a reducing agent, potentially influencing redox-sensitive biological pathways.
- Substitution Reactions : The piperidine ring can participate in nucleophilic substitution reactions, allowing for the modification of biomolecules.
These mechanisms suggest that this compound could play a role in modifying therapeutic agents or enhancing their delivery.
Antitumor Activity
Compounds containing piperidine rings are often explored for their antitumor potential. A study assessing related piperazine derivatives found notable antitumor activity, suggesting that this compound may also possess similar effects due to its structural characteristics .
Organic Synthesis
This compound is utilized as a reagent in organic synthesis. Its ability to enhance lipophilicity through the trimethylsilyl group facilitates the penetration of compounds through biological membranes, making it useful in drug development processes.
Modification of Biomolecules
The compound can be employed in the modification of biomolecules for research purposes. This includes enhancing the stability and bioavailability of pharmaceuticals by attaching silicon-containing groups.
Case Studies and Experimental Findings
- Antimicrobial Testing : A series of experiments involving related piperidine derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be evaluated for similar antimicrobial efficacy.
- Synthesis of Bioactive Compounds : In synthetic pathways involving piperidine derivatives, modifications using silicon-based reagents like this compound led to improved yields and purities of target compounds, indicating its utility in medicinal chemistry .
Q & A
Basic Question: What are the standard synthetic routes for Trimethyl(piperidin-3-yl)silane, and how can reaction yields be optimized?
Methodological Answer:
this compound is typically synthesized via cross-coupling reactions using palladium catalysts or silicon-based nucleophilic substitutions. For example, potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C for 12–16 hours yields the compound with variations in efficiency (45.5–92%) . Optimization strategies include:
- Catalyst Screening : Palladium catalysts enhance coupling efficiency.
- Temperature Control : Prolonged heating (16 hours) improves yield but may require trade-offs with side reactions.
- Purification : Column chromatography or recrystallization ensures high purity .
Advanced Question: How do steric and electronic effects of the trimethylsilyl group influence reaction intermediates in organosilicon chemistry?
Methodological Answer:
The trimethylsilyl group stabilizes intermediates through:
- Steric Shielding : Bulky substituents (e.g., in Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane) hinder undesired side reactions .
- Electronic Effects : Electron-withdrawing fluorine substituents enhance electrophilic reactivity, facilitating nucleophilic attack in cross-couplings .
Advanced characterization via -NMR can track silicon-centered intermediates .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- - and -NMR : Identify proton environments and confirm silicon-carbon bonding (e.g., δ 0.22 ppm for trimethylsilyl protons) .
- Internal Standards : Trimethyl(phenyl)silane improves quantification in -NMR for tracking reaction progress .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190.36) validate purity .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields for similar silane derivatives?
Methodological Answer:
Discrepancies (e.g., 45.5% vs. 92% yields in similar conditions ) arise from:
- Substrate Purity : Impurities in starting materials (e.g., chlorinated precursors) reduce efficiency.
- Reaction Monitoring : Use inline FTIR or GC-MS to detect byproducts early.
- Reproducibility : Document exact stoichiometry, solvent drying, and inert atmosphere protocols.
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection mitigate skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; store in cool, ventilated areas .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and avoid water to prevent hydrolysis .
Advanced Question: What role does this compound play in catalytic applications, such as C–H bond functionalization?
Methodological Answer:
The compound acts as a directing group in transition-metal catalysis:
- Pd-Catalyzed Couplings : Silicon’s affinity for electrophiles directs regioselective C–H activation .
- Mechanistic Insights : -NMR tracks fluorine substituent effects on catalytic cycles .
- Substrate Scope : Test derivatives with electron-deficient aryl groups to enhance turnover .
Advanced Question: How can structure-activity relationships (SARs) guide the design of novel silane-based inhibitors?
Methodological Answer:
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -F, -CF) to enhance binding affinity .
- Bioisosteric Replacement : Replace silicon with boron or phosphorus to assess pharmacokinetic effects .
- In Vitro Assays : Cytotoxicity screening (e.g., against cancer cell lines) validates therapeutic potential .
Basic Question: What challenges arise in quantifying silane derivatives via chromatographic methods?
Methodological Answer:
- Hydrolysis Sensitivity : Use anhydrous solvents and inert columns (e.g., C18 with low water content) .
- Detection Limits : Employ evaporative light scattering detectors (ELSD) for non-UV-active silanes .
- Calibration Standards : Co-inject internal standards (e.g., triphenylsilane) for retention time alignment .
Advanced Question: How can computational modeling predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
- DFT Calculations : Simulate transition states to identify rate-limiting steps in silylation reactions .
- Molecular Dynamics : Model solvent effects on silicon-centered intermediates .
- Docking Studies : Predict interactions with enzyme active sites for inhibitor design .
Advanced Question: What strategies mitigate regioselectivity challenges in multi-step syntheses involving silane intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
